(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol
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Overview
Description
Preparation Methods
The synthesis of (2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves several steps, including the isolation of the compound from the marine sponge Raspailia pumila . The synthetic route typically includes homonuclear 1H nuclear magnetic resonance (NMR) spin decouplings and proton shift-correlated 2D (COSY) NMR spectra, along with selective heteronuclear spin decouplings of 13C NMR spectra and mass spectra . These techniques help in identifying and confirming the structure of this compound.
Chemical Reactions Analysis
(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Scientific Research Applications
(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying acetylenic enol ether glycerides In medicine, this compound is being investigated for its potential therapeutic properties, including its role in drug development and disease treatment .
Mechanism of Action
The mechanism of action of (2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s acetylenic enol ether structure allows it to interact with various enzymes and receptors, potentially leading to biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate certain biochemical processes in marine organisms .
Comparison with Similar Compounds
(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol is unique compared to other similar compounds due to its specific acetylenic enol ether glyceride structure. Similar compounds include other acetylenic enol ethers derived from marine sponges, such as those from the Raspailia ramosa . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
102629-91-4 |
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Molecular Formula |
C21H36O4 |
Molecular Weight |
352.515 |
IUPAC Name |
(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H36O4/c22-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-25-20-21(24)19-23/h8,10,16,18,21-24H,1-7,9,11,13,15,17,19-20H2/b10-8+,18-16+/t21-/m0/s1 |
InChI Key |
RFZGOGUSGPXHFK-DMIGWYERSA-N |
SMILES |
C(CCCCCCO)CCCCCC=CC#CC=COCC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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